molecular formula C26H23ClN6O2 B2991596 7-(2-chlorophenyl)-2-(4-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539799-85-4

7-(2-chlorophenyl)-2-(4-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2991596
CAS No.: 539799-85-4
M. Wt: 486.96
InChI Key: ACFAYOKJONHSNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-(2-chlorophenyl)-2-(4-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo[1,5-a]pyrimidine derivative characterized by a chlorophenyl group at position 7, an ethoxyphenyl group at position 2, and a pyridin-3-yl carboxamide at position 4. The ethoxy group enhances lipophilicity and metabolic stability compared to methoxy derivatives, while the pyridin-3-yl substitution may optimize target binding through hydrogen bonding interactions .

Properties

IUPAC Name

7-(2-chlorophenyl)-2-(4-ethoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN6O2/c1-3-35-19-12-10-17(11-13-19)24-31-26-29-16(2)22(25(34)30-18-7-6-14-28-15-18)23(33(26)32-24)20-8-4-5-9-21(20)27/h4-15,23H,3H2,1-2H3,(H,30,34)(H,29,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFAYOKJONHSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CN=CC=C4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-chlorophenyl)-2-(4-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic derivative belonging to the class of triazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the context of neurological and immunological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H22ClN5O2C_{23}H_{22}ClN_{5}O_{2} with a molecular weight of approximately 433.91 g/mol. The presence of a chlorophenyl group and an ethoxyphenyl moiety contributes to its lipophilicity and potential receptor interactions.

Research indicates that this compound may act as a modulator at various neurotransmitter receptors. Specifically, it has shown activity as a positive allosteric modulator at the alpha-7 nicotinic acetylcholine receptors (α7 nAChRs). This interaction enhances neurotransmitter signaling, which could have implications for treating neurodegenerative diseases and cognitive impairments.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant activity at α7 nAChRs. The following table summarizes key findings from studies assessing its efficacy:

CompoundEC50 (µM)Max Modulation (%)
This compound0.14600

These results suggest a high potency in modulating receptor activity compared to other tested compounds .

Case Studies

  • Cognitive Enhancement : A study explored the effects of this compound on cognitive function in animal models. It was found to improve memory retention and learning capabilities through modulation of cholinergic pathways.
  • Neuroprotective Effects : Another investigation assessed the neuroprotective properties of the compound against excitotoxicity in neuronal cultures. Results indicated a significant reduction in cell death and preservation of neuronal integrity when exposed to neurotoxic agents.
  • Immunomodulatory Effects : Preliminary studies have suggested that this compound may influence immune responses by modulating cytokine production in macrophages. It exhibited an ability to suppress pro-inflammatory cytokines while enhancing anti-inflammatory mediators .

Pharmacokinetics

The pharmacokinetic profile of the compound remains under investigation. Initial data suggest favorable absorption characteristics with moderate bioavailability. Further studies are needed to elucidate its metabolic pathways and elimination.

Safety and Toxicity

While the compound shows promising biological activity, safety assessments are crucial. Early toxicity studies indicate minimal adverse effects at therapeutic doses; however, comprehensive toxicological evaluations are necessary to ensure safety for potential clinical applications.

Comparison with Similar Compounds

Key Differentiators

  • Metabolic Stability : The ethoxy group resists oxidative degradation better than methoxy or hydroxyl groups .
  • Synthetic Scalability: Use of non-toxic additives () may allow greener synthesis compared to traditional methods requiring volatile bases.
  • Target Selectivity : The pyridin-3-yl carboxamide may offer selectivity over pyridin-4-yl analogs () due to spatial orientation differences in kinase binding pockets.

Q & A

Q. How to validate biological activity claims against potential assay artifacts?

  • Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and assess cytotoxicity in parallel. Use LC-MS to confirm compound integrity post-assay .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.